molecular formula C11H8N4O B12552855 1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

Cat. No.: B12552855
M. Wt: 212.21 g/mol
InChI Key: TWOFBBMIBNOTJT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of nitrile and hydroxyethyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of nitrile groups can be achieved through nucleophilic substitution reactions. The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can further enhance the compound’s biological activity or chemical stability.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity, making it a candidate for drug development.

    Medicine: It has shown potential as an inhibitor of specific enzymes or receptors, which could be useful in treating diseases such as cancer.

    Industry: Its unique chemical properties make it valuable in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various signaling pathways, potentially leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine
  • 1H-Pyrrolo[3,4-c]pyridine
  • Pyrrolopyrazine derivatives

Uniqueness

Compared to other similar compounds, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(2-hydroxyethyl)- stands out due to its specific functional groups, which confer unique reactivity and biological activity

Biological Activity

1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, a derivative of the pyrrolo[2,3-b]pyridine class, has garnered interest due to its potential therapeutic applications. This compound is known for its biological activity, particularly in the context of kinase inhibition and its implications in various diseases. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11H10N4O
  • Molecular Weight: 218.23 g/mol

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant inhibitory effects on specific kinases. For instance, studies have shown that these compounds can inhibit the serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various cellular processes including cell survival and proliferation . This inhibition is crucial for developing treatments for conditions such as cancer and inflammatory diseases.

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa0.12
SGC-79010.15
MCF-70.21

These values indicate a potent effect on cell viability and suggest that the compound may disrupt microtubule dynamics critical for cell division .

Kinase Inhibition

The compound also shows high inhibition against TNIK (TRAF2 and NCK interacting kinase), with IC50 values reported to be lower than 1 nM. This suggests a strong potential for therapeutic applications targeting inflammatory pathways mediated by IL-2 secretion .

Study 1: Inhibition of SGK-1

A patent application describes methods of treating disorders mediated by SGK-1 through the administration of compounds like this compound. The findings highlight its potential in treating metabolic disorders and certain cancers .

Study 2: Anticancer Efficacy

In a comparative study involving various pyrrolo derivatives, it was found that this compound significantly outperformed others in inhibiting tumor growth in vivo models. The mechanism was attributed to its ability to interfere with tubulin polymerization, a crucial process for mitosis in cancer cells .

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C11H8N4O/c12-4-8-3-10-9(5-13)7-15(1-2-16)11(10)14-6-8/h3,6-7,16H,1-2H2

InChI Key

TWOFBBMIBNOTJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2CCO)C#N)C#N

Origin of Product

United States

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